2-chloro-5,6-dimethyl-1H-benzimidazole

Lipophilicity LogP Physicochemical Properties

Medicinal chemists often face lengthy, protecting-group-heavy routes to 2-substituted nucleosides. 2-Chloro-5,6-dimethyl-1H-benzimidazole eliminates these bottlenecks via direct nucleophilic displacement. • Enables rapid synthesis of 2-amino-, 2-thio-, and 2-alkoxybenzimidazole ribosides. • The derived 2-deoxyriboside (3h) is more active against HSV-1 than benchmark TCRB. • 5,6-Dimethyl substitution reduces cytotoxicity vs. 5,6-dichloro analogs. • ≥98% purity ensures reproducible antiviral lead optimization and preclinical scale-up.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 39791-96-3
Cat. No. B1296027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5,6-dimethyl-1H-benzimidazole
CAS39791-96-3
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)Cl
InChIInChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
InChIKeyLTWREDHXPZYJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,6-dimethyl-1H-benzimidazole: Synthetic Utility & Biological Relevance


2-Chloro-5,6-dimethyl-1H-benzimidazole (CAS 39791-96-3) is a heterocyclic benzimidazole derivative featuring a chlorine at the 2-position and methyl groups at the 5- and 6-positions . This substitution pattern distinguishes it from other 2-chloro-benzimidazole analogs and serves as a versatile synthetic handle for nucleophilic displacement, making it a key intermediate in the synthesis of biologically active nucleoside analogs [1].

Intermediate Nucleoside analog synthesis Key 2-chloro leaving group
Reactivity Nucleophilic displacement 5,6-dimethyl steric/electronic profile
Workflow Direct glycosylation route Avoids multi-step halogen conversion

2-Chloro-5,6-dimethyl-1H-benzimidazole: Irreplaceable in Nucleoside Synthesis


The 2-chloro group is essential for nucleophilic displacement to introduce diverse substituents at the 2-position of the benzimidazole nucleoside [1]. Simultaneously, the 5,6-dimethyl substitution pattern imparts distinct electronic and steric properties that differ fundamentally from 5,6-dichloro or unsubstituted analogs, directly affecting the glycosylation efficiency and the resulting nucleoside's antiviral selectivity profile. Using a 2-chloro-5,6-dichlorobenzimidazole or a 2-chloro-1H-benzimidazole as a generic replacement would alter the reactivity of the heterocycle and lead to a different biological outcome for the final nucleoside product, as demonstrated by comparative antiviral data where methyl and chloro substitution patterns produce profoundly different potencies [2].

Target 2-Cl, 5,6-dimethyl
Substitute 2-Cl, 5,6-dichloro
Glycosylation efficiency and final nucleoside selectivity profile may shift away from target compound behavior
Target 2-Cl, 5,6-dimethyl
Substitute Unsubstituted 2-Cl
Lipophilicity difference may alter reaction partitioning and final analog permeability context

2-Chloro-5,6-dimethyl-1H-benzimidazole: Differentiation from Analogs


Enhanced Lipophilicity over Unsubstituted Benzimidazole

The 5,6-dimethyl substitution significantly increases the lipophilicity of the 2-chlorobenzimidazole scaffold. The calculated LogP for 2-chloro-5,6-dimethyl-1H-benzimidazole is 2.83 , whereas the unsubstituted 2-chlorobenzimidazole has a reported LogP of 2.09 [1]. This difference of approximately 0.74 log units indicates that the 5,6-dimethyl compound is about 5.5 times more lipophilic, a critical parameter for optimizing reaction conditions in subsequent glycosylation steps and for the passive membrane permeability of the final nucleoside analog.

Lipophilicity
Cross-study comparable
LogP 2.83 vs 2.09
Δ +0.74 (~5.5x more lipophilic)
Supports reaction optimization
Impacts glycosylation and permeability context
Lipophilicity LogP Physicochemical Properties

Glycosylation Yield: 5,6-Dimethyl vs. 5,6-Dichloro Precursor

In a head-to-head synthetic study, the stereoselective glycosylation of 2-chloro-5,6-dimethylbenzimidazole (1h) with 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride directly yielded the desired β-nucleoside 2h, which after deprotection afforded the active 2-deoxyriboside 3h [1]. In contrast, the corresponding reaction with the 2,5,6-trichlorobenzimidazole (1b) or 2-bromo-5,6-dichlorobenzimidazole (1c) required an additional nucleophilic displacement step to generate the same final product, making the 5,6-dimethyl precursor a more direct and atom-economical route to the 2-chloro nucleoside 3h. The overall yield from the aglycone to the free deoxyriboside was higher for the 5,6-dimethyl analog, as it avoided the multi-step transformation needed for polyhalogenated intermediates.

Step Economy
Head-to-head
Direct route vs multi-step
Avoids displacement of 2-Cl for target nucleoside
Reduces synthetic step count
Improved overall yield from aglycone
Nucleoside Synthesis Glycosylation Efficiency Process Chemistry

Antiviral Selectivity: 5,6-Dimethyl vs. 5,6-Dichloro Ribosides

The Tamm et al. (1954) study provides a direct quantitative comparison of the antiviral activity of ribosylbenzimidazoles with different 5,6-substitution patterns. The 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) caused 75% inhibition of Lee virus multiplication at 0.38 x 10⁻⁴ M, whereas the 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole failed to inhibit at a concentration of 35 x 10⁻⁴ M [1]. This represents a greater than 900-fold difference in potency based on the 5,6-substitution alone, highlighting that the 5,6-dimethyl pattern, while less potent than the 5,6-dichloro pattern, avoids the potent cytotoxicity associated with DRB and instead offers a potential advantage in selectivity for certain viral targets such as HSV-1, where the 2-chloro-5,6-dimethyl nucleoside 3h showed activity comparable to or better than the trichloro analog TCRB [2].

Selectivity Profile
Class-level
No inhibition vs 75% at 0.38 µM
>900-fold difference in active concentration
Distinct biological profile context
5,6-dimethyl pattern avoids DRB-like cytotoxicity liabilities
Antiviral Activity HSV-1 HCMV Selectivity Index

Melting Point and pKa for Quality Control

The compound has a sharp melting point of 188-190 °C and a predicted pKa of 9.87±0.10 . These values provide a clear benchmark for identity and purity verification by procurement teams. In comparison, the widely used 2,5,6-trichlorobenzimidazole (CAS 16865-11-5) has a melting point of approximately 215 °C , meaning that the 5,6-dimethyl analog is more easily handled in standard organic synthesis workflows due to its lower melting point and simpler purification profile.

Quality Control
Data to verify
MP 188–190 °C, pKa 9.87
~25 °C lower than trichloro analog
Facilitates handling and purification
Benchmark for identity and purity review
Quality Control Formulation Pre-formulation

2-Chloro-5,6-dimethyl-1H-benzimidazole: Priority Applications


Antiviral Nucleoside Library Synthesis

This compound is the optimal starting material for creating a library of 2-substituted nucleosides via nucleophilic displacement. As established by Revankar & Townsend (1968), the 2-chloro group can be readily displaced by nucleophiles to generate diverse 2-aminobenzimidazole, 2-thiobenzimidazole, and 2-alkoxybenzimidazole ribosides [1]. Its improved step-economy over 2,5,6-trichlorobenzimidazole makes it a more efficient choice for library synthesis in antiviral drug discovery programs.

Selective HSV-1 Inhibitors with Reduced Cytotoxicity

The Zou et al. (2000) study demonstrated that the 2-deoxyriboside (3h) derived from this compound was more active against HSV-1 than the benchmark compound TCRB, while the 5,6-dimethyl substitution inherently reduces the cytotoxicity profile seen with 5,6-dichloro analogs [2]. Therefore, 2-chloro-5,6-dimethyl-1H-benzimidazole is the precursor of choice for medicinal chemists aiming to optimize the therapeutic index of anti-herpes benzimidazole nucleosides.

Process Scale-Up of Key Nucleoside Intermediates

The compound's favorable physicochemical properties, including its relatively low melting point of 188-190 °C and high lipophilicity (LogP 2.83), facilitate purification and handling during scale-up compared to higher-melting, less lipophilic analogs . Its direct conversion to the target 2-chloro nucleoside without complex protective group manipulations supports a robust and cost-effective manufacturing route for preclinical and Phase I supplies of novel antiviral candidates.

Application
Selection Property
Validation Focus
Antiviral nucleoside library synthesis
2-Cl displacement handle
Synthetic step-economy review
HSV-1 inhibitor selectivity research
5,6-dimethyl substitution profile
Cytotoxicity endpoint monitoring
Process scale-up of nucleoside intermediates
Favorable physicochemical profile
Purification and handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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